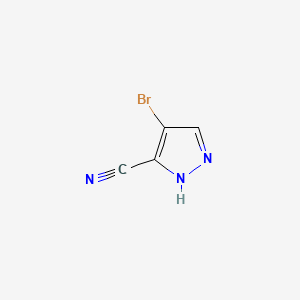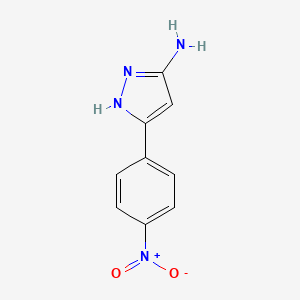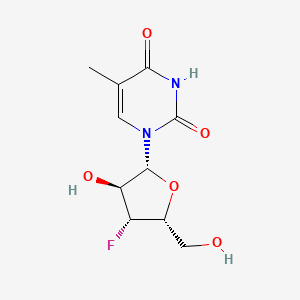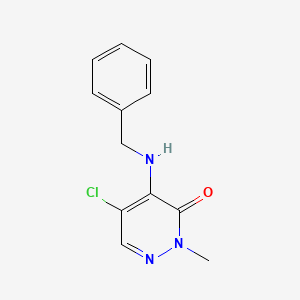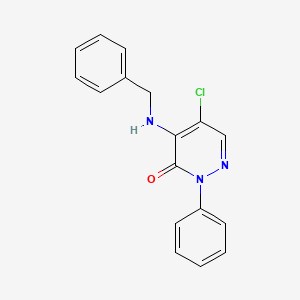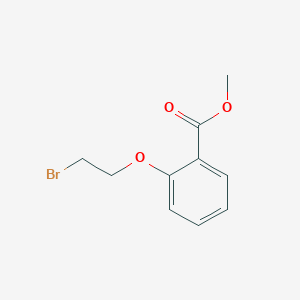
Methyl 2-(2-bromoethoxy)benzoate
Descripción general
Descripción
Methyl 2-(2-bromoethoxy)benzoate is an organic compound with the molecular weight of 259.1 . It is characterized by a benzene ring connected to an ester functional group . The IUPAC name for this compound is methyl 2-(2-bromoethoxy)benzoate .
Synthesis Analysis
The synthesis of Methyl 2-(2-bromoethoxy)benzoate can be achieved through several methods. One common method involves the esterification of 2-formyl benzoic acid methylester with methyl triphenylphosphine hydroiodide in the presence of a strong base . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .Molecular Structure Analysis
The molecular structure of Methyl 2-(2-bromoethoxy)benzoate contains a total of 28 bond(s); 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic) and 1 carbonate .Physical And Chemical Properties Analysis
Methyl 2-(2-bromoethoxy)benzoate is a colorless liquid at room temperature . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm^3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 2-(2-bromoethoxy)benzoate is utilized in the synthesis of various chemical compounds. For instance, it played a role in the new synthesis of d-forosamine, an important compound in the field of carbohydrate research (Baer & Hanna, 1981).
- This chemical has also been studied for its inhibitory effect on Paraoxonase 1 (PON1), an enzyme known for metabolizing certain harmful substances, showcasing its potential relevance in biochemical toxicity studies (Korkmaz et al., 2022).
- Additionally, it has been used as an efficient reagent for N-phthaloylation of amino acids and amino acid derivatives, indicating its importance in organic chemistry and peptide synthesis (Casimir et al., 2002).
Applications in Crystal Engineering and Materials Science
- In the field of crystal engineering, Methyl 2-(2-bromoethoxy)benzoate's derivatives have been observed to undergo phase transitions under high pressure, revealing insights into molecular conformations and stability (Johnstone et al., 2010).
- Its derivatives are also explored in synthesizing liquid crystal compounds and studying their kinetic properties, which is significant for material science and liquid crystal technology (Wang et al., 2007).
Agricultural and Environmental Applications
- In agriculture, methyl benzoate, a derivative of Methyl 2-(2-bromoethoxy)benzoate, has been identified as a natural insecticide. Studies have shown its effectiveness in controlling various pests in post-harvest scenarios, indicating its potential as an environmentally friendly pest control agent (Yang et al., 2020).
- Moreover, it's being explored as an alternative to traditional fumigants like methyl bromide for stored product insect management, aligning with the growing need for sustainable pest control methods (Morrison et al., 2019).
Biomedical and Pharmacological Research
- Methyl 2-(2-bromoethoxy)benzoate derivatives have been used in the synthesis of bioactive molecules with various pharmacological activities, such as antifungal, antihypertensive, anticancer, and antiulcer properties (Farooq & Ngaini, 2019).
Miscellaneous Applications
- The compound's derivatives have been explored in analytical methods, such as in dispersive liquid–liquid microextraction for the preconcentration of certain elements, demonstrating its utility in analytical chemistry (Kagaya & Yoshimori, 2012).
- It's also studied for its vibrational properties, which is important in the development of new infrared pulse schemes with potential applications in studying biomolecules (Maiti, 2014).
Safety and Hazards
Methyl 2-(2-bromoethoxy)benzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 2-(2-bromoethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXWCWZIWWLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




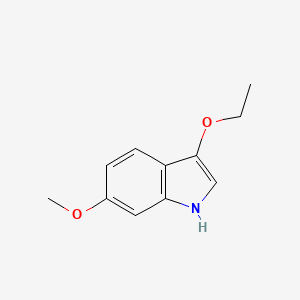
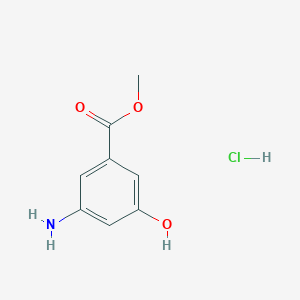

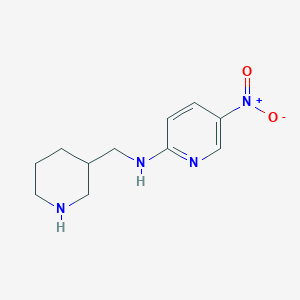
![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
